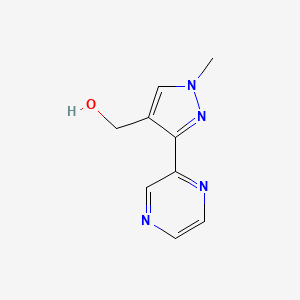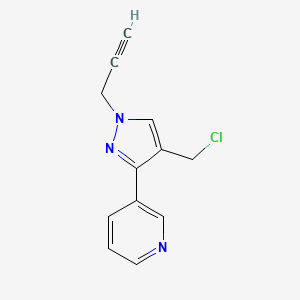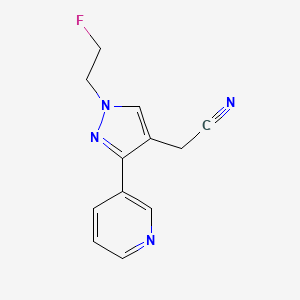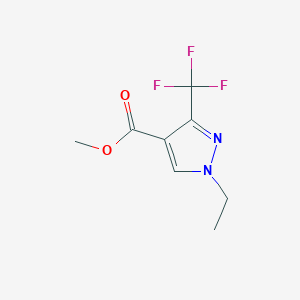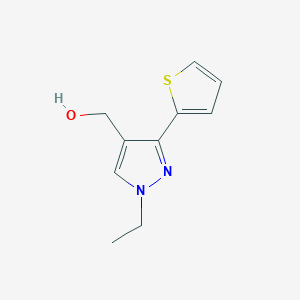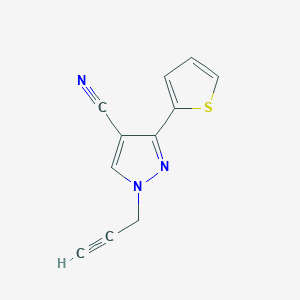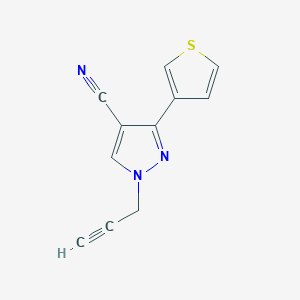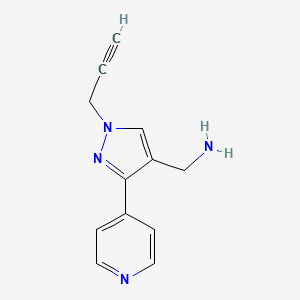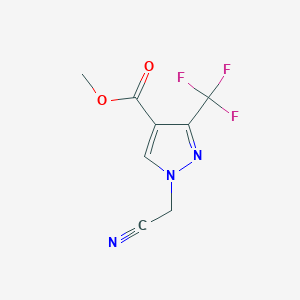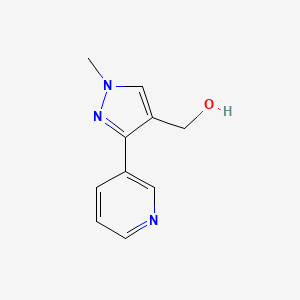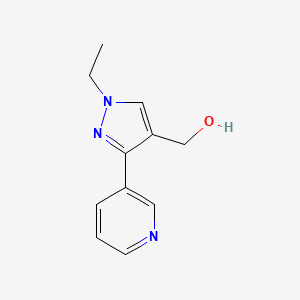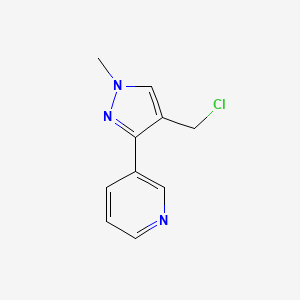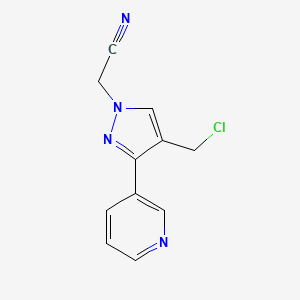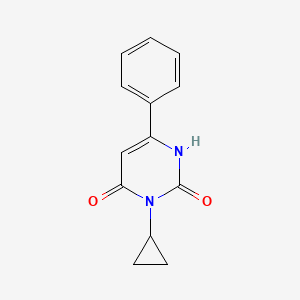
3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, was reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .Molecular Structure Analysis
The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activities
- Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, including structures related to the specified chemical compound, demonstrating moderate anti-inflammatory activities in pharmacological evaluations. These compounds have been synthesized through specific chemical reactions and their structures confirmed by various spectroscopic methods. The anti-inflammatory activities were assessed against standard drugs, revealing potential therapeutic applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antihypertensive Effects
- Thienopyrimidinedione derivatives, which are structurally similar to the compound , have been synthesized and evaluated for antihypertensive effects. These compounds showed significant potency as oral antihypertensive agents in animal models, indicating their potential in managing hypertension (Russell, Press, Rampulla, McNally, Falotico, Keiser, Bright, & Tobia, 1988).
Hypolipidemic Activity
- Certain derivatives, including 3- and 4-phenyl-piperidine-2,6-diones, have been investigated for their hypolipidemic activity. These compounds have shown promising results in reducing lipid levels in rodent models, suggesting their utility in treating hyperlipidemic states (Murthy, Maguire, Alphin, Day, & Hall, 1986).
Euglycemic and Hypolipidemic Agents
- A series of thiazolidine-2,4-dione derivatives have been synthesized and assessed for their euglycemic and hypolipidemic activities. These studies have identified compounds with significant potential as both euglycemic and hypolipidemic agents, highlighting their dual therapeutic effects in metabolic disorders (Gupta, Ghosh, & Chandra, 2005).
Propriétés
IUPAC Name |
3-cyclopropyl-6-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h1-5,8,10H,6-7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXLAXNFDCWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



